molecular formula C9H6Cl2F2O3 B1410898 2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid CAS No. 1807037-87-1

2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid

Cat. No.: B1410898
CAS No.: 1807037-87-1
M. Wt: 271.04 g/mol
InChI Key: HZQRWHJIBFBTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid is a chemical compound characterized by its unique structure, which includes both dichloro and difluoromethoxy groups attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid typically involves multiple steps, starting with the preparation of the phenylacetic acid core, followed by the introduction of dichloro and difluoromethoxy substituents. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and methoxylation processes, optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of dichloro and difluoromethoxy groups can influence its reactivity and binding affinity to various enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or activation.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2,4-dichloro-3-(difluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c10-5-2-1-4(3-6(14)15)7(11)8(5)16-9(12)13/h1-2,9H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQRWHJIBFBTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid
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2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid
Reactant of Route 6
2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid

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